Cas no 1283769-67-4 ((2-bromophenyl)-(4-ethylphenyl)methanol)
(2-bromophenyl)-(4-ethylphenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2-Bromophenyl)(4-ethylphenyl)methanol
- 2-Bromo-4'-ethylbenzhydrol
- (2-bromophenyl)-(4-ethylphenyl)methanol
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- MDL: MFCD12964394
- Inchi: 1S/C15H15BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3
- InChI Key: YEPZXLANNUAPHP-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C(C1C=CC(=CC=1)CC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 223
- XLogP3: 4.2
- Topological Polar Surface Area: 20.2
(2-bromophenyl)-(4-ethylphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429074-1 g |
2-Bromo-4'-ethylbenzhydrol |
1283769-67-4 | 1g |
€482.30 | 2022-03-24 | ||
| abcr | AB429074-5 g |
2-Bromo-4'-ethylbenzhydrol |
1283769-67-4 | 5g |
€1,123.50 | 2022-03-24 | ||
| abcr | AB429074-1g |
2-Bromo-4'-ethylbenzhydrol; . |
1283769-67-4 | 1g |
€1555.10 | 2025-04-21 | ||
| abcr | AB429074-5g |
2-Bromo-4'-ethylbenzhydrol |
1283769-67-4 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510836-1g |
(2-Bromophenyl)(4-ethylphenyl)methanol |
1283769-67-4 | 97% | 1g |
¥3031.0 | 2023-04-03 | |
| Fluorochem | 394160-1g |
2-Bromo-4'-ethylbenzhydrol |
1283769-67-4 | 97.0% | 1g |
£513.00 | 2023-04-20 | |
| Fluorochem | 394160-5g |
2-Bromo-4'-ethylbenzhydrol |
1283769-67-4 | 97.0% | 5g |
£1,276.00 | 2023-04-20 | |
| Fluorochem | 394160-25g |
2-Bromo-4'-ethylbenzhydrol |
1283769-67-4 | 97.0% | 25g |
£3,133.00 | 2023-04-20 | |
| Ambeed | A921301-1g |
(2-Bromophenyl)(4-ethylphenyl)methanol |
1283769-67-4 | 97% | 1g |
$441.0 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655592-1g |
(2-Bromophenyl)(4-ethylphenyl)methanol |
1283769-67-4 | 98% | 1g |
¥5493.00 | 2024-08-09 |
(2-bromophenyl)-(4-ethylphenyl)methanol Suppliers
(2-bromophenyl)-(4-ethylphenyl)methanol Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on (2-bromophenyl)-(4-ethylphenyl)methanol
Introduction to (2-bromophenyl)-(4-ethylphenyl)methanol (CAS No. 1283769-67-4)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially holding the key to groundbreaking therapies. One such compound, (2-bromophenyl)-(4-ethylphenyl)methanol, identified by its CAS number 1283769-67-4, has garnered significant attention in recent years due to its unique structural properties and promising applications in medicinal chemistry.
The molecular structure of this compound consists of two aromatic rings connected by a methanol group, with bromine and ethyl substituents strategically placed on the phenyl rings. This specific arrangement imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom, for instance, facilitates nucleophilic aromatic substitution reactions, while the ethyl group introduces steric and electronic effects that can modulate biological activity.
In the realm of drug discovery, (2-bromophenyl)-(4-ethylphenyl)methanol has been explored for its potential as a precursor in the development of novel pharmacological agents. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, which are critical in targeting various forms of cancer and inflammatory diseases. The compound's ability to serve as a scaffold for further functionalization allows researchers to fine-tune its properties, enhancing its binding affinity and selectivity towards specific therapeutic targets.
One particularly intriguing aspect of this molecule is its role in the development of small-molecule probes for biochemical assays. Researchers have leveraged its structural features to design tools that can interact with specific enzymes and proteins, providing insights into cellular pathways and disease mechanisms. These probes are invaluable for both academic research and industrial applications, enabling high-throughput screening of drug candidates with greater precision.
The synthesis of (2-bromophenyl)-(4-ethylphenyl)methanol involves a series of well-established organic reactions, including bromination and alkylation processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions have further refined the synthetic route, making it more efficient and scalable.
From a computational chemistry perspective, (2-bromophenyl)-(4-ethylphenyl)methanol has been subjected to extensive molecular modeling studies. These simulations have provided valuable insights into its electronic structure and intermolecular interactions, aiding in the rational design of derivatives with enhanced pharmacological properties. The integration of machine learning algorithms has also enabled predictive modeling, allowing researchers to anticipate potential side effects and optimize drug candidates before experimental validation.
The pharmaceutical industry has taken note of the compound's potential, with several companies investing in its further development. Preclinical studies are currently underway to evaluate its efficacy and safety profiles in animal models. Initial results are promising, suggesting that derivatives based on this scaffold may exhibit significant therapeutic benefits in treating conditions such as neurodegenerative disorders and autoimmune diseases.
Environmental considerations also play a crucial role in the evaluation of chemical compounds like (2-bromophenyl)-(4-ethylphenyl)methanol. Efforts are being made to develop greener synthetic routes that minimize waste and reduce environmental impact. Biocatalysis and flow chemistry are among the emerging technologies being explored to achieve these goals, ensuring that future drug development is both sustainable and scalable.
In conclusion, (2-bromophenyl)-(4-ethylphenyl)methanol represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing novel therapeutics, while its role in biochemical assays underscores its importance in understanding complex biological processes. As research continues to evolve, this compound is poised to contribute significantly to advancements in medicine and chemistry.
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